Receptor Binding Affinity: Isoprenaline vs. Adrenaline and Norepinephrine
In a radioligand binding study using [3H]DHA on endothelial cell plasma membranes, isoprenaline demonstrated a higher affinity (lower Ki) for the beta-adrenergic high-affinity site compared to the endogenous agonists adrenaline (epinephrine) and norepinephrine. This higher affinity translates to greater potency in receptor activation [1]. The difference in binding affinity underscores why isoprenaline is the preferred agonist for reliably assessing beta-adrenergic function in vitro.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.56 ± 0.19 × 10⁻⁹ M (0.56 nM) |
| Comparator Or Baseline | Adrenaline (Epinephrine): 0.77 ± 0.26 × 10⁻⁹ M (0.77 nM); Norepinephrine: 0.71 ± 0.24 × 10⁻⁹ M (0.71 nM) |
| Quantified Difference | Isoprenaline has a 1.38-fold higher affinity than adrenaline and 1.27-fold higher affinity than norepinephrine. |
| Conditions | Displacement of [3H]DHA binding to plasma membrane from a clonal capillary endothelial cell line. |
Why This Matters
For researchers requiring maximal and consistent beta-adrenergic activation in vitro, isoprenaline sulfate provides a measurable advantage in potency over endogenous catecholamines, minimizing variability in assay systems.
- [1] Molecular and Cellular Biochemistry. β-Adrenoreceptors of multiple affinities in a clonal capillary endothelial cell line and its functional implication. 1994; 141(1):53-62. View Source
